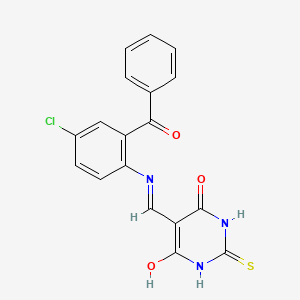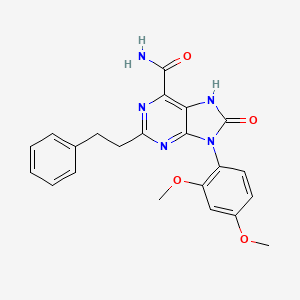![molecular formula C10H13F3N4O4 B2971369 Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate CAS No. 2226183-02-2](/img/structure/B2971369.png)
Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate: . This compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, and a tert-butyl carbamate group attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine as the core structure.
Reaction Steps: The amine group is then reacted with tert-butyl chloroformate under controlled conditions to form the carbamate derivative.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, leading to different chemical properties.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Nucleophiles such as alkyl halides and bases are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated pyrazoles.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoroethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and distribution within the body.
Comparaison Avec Des Composés Similaires
Tert-butyl N-[2-(trifluoroethyl)pyrazol-3-yl]carbamate: Lacks the nitro group, resulting in different reactivity and biological activity.
5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine: The parent amine without the carbamate group, used in different synthetic routes.
Uniqueness: The presence of both the nitro and trifluoroethyl groups in this compound provides unique chemical and biological properties compared to similar compounds.
Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate , highlighting its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-7(17(19)20)15-16(6)5-10(11,12)13/h4H,5H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUWQZYGMVYCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2971295.png)

![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate](/img/structure/B2971297.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
![1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2971300.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2971306.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
![8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2971309.png)
